PDE4D Potency and Allosteric Partial Inhibition vs. Rolipram
The benzhydryl-phenylurea compound (represented by D159687) inhibits human PDE4D7 with an IC50 of 27 nM, compared to rolipram which inhibits all PDE4 subtypes non-selectively with similar nanomolar potency but full (100%) enzymatic inhibition . D159687 achieves only partial inhibition (Imax ~80–90%), a direct consequence of its negative allosteric mechanism that 'closes' one catalytic site of the PDE4 dimer while leaving the other partially active [1]. This partial inhibition ceiling is structurally encoded and cannot be achieved with orthosteric inhibitors.
| Evidence Dimension | PDE4D7 inhibitory potency and maximal inhibition (Imax) |
|---|---|
| Target Compound Data | hPDE4D7 IC50 = 27 nM; Imax ~80–90% (partial allosteric inhibition) |
| Comparator Or Baseline | Rolipram: inhibits all PDE4 subtypes (non-selective); Imax = 100% (full orthosteric inhibition) |
| Quantified Difference | IC50 comparable; Imax reduced by 10–20 percentage points (80–90% vs. 100%) |
| Conditions | Recombinant human PDE4D7 enzyme assay; HEK293 cellular cAMP assay |
Why This Matters
The partial inhibition ceiling reduces the risk of complete cAMP suppression, a mechanism linked to emesis and vasculitis with full PDE4 inhibitors, directly impacting safety-driven procurement for in vivo CNS studies.
- [1] Burgin AB, et al. Nat Biotechnol. 2010;28(1):63-70. Imax ~80-90% for PDE4D allosteric modulators. View Source
